molecular formula C12H16N2O3 B3234971 2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol CAS No. 1353985-72-4

2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol

Cat. No.: B3234971
CAS No.: 1353985-72-4
M. Wt: 236.27 g/mol
InChI Key: ZPDXZCGATGXFEI-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol is an organic compound characterized by the presence of a cyclopropyl group, a nitrobenzyl group, and an aminoethanol moiety

Properties

IUPAC Name

2-[cyclopropyl-[(4-nitrophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-8-7-13(11-5-6-11)9-10-1-3-12(4-2-10)14(16)17/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDXZCGATGXFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212825
Record name Ethanol, 2-[cyclopropyl[(4-nitrophenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-72-4
Record name Ethanol, 2-[cyclopropyl[(4-nitrophenyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[(4-nitrophenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol typically involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution and subsequent ring-opening reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Alkyl halides, solvents like dichloromethane, bases like triethylamine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Aldehydes, carboxylic acids.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyclopropyl-(4-nitro-phenyl)-amino]-ethanol
  • 2-[Cyclopropyl-(4-nitro-benzyl)-amino]-propanol
  • 2-[Cyclopropyl-(4-nitro-benzyl)-amino]-butanol

Uniqueness

2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the nitrobenzyl group contributes to its potential biological activity.

Biological Activity

2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group, a nitrobenzyl moiety, and an aminoethanol backbone. Its unique structure contributes to its distinct biochemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, thereby modulating enzyme or receptor activity. This interaction is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been investigated as a potential therapeutic agent for various cancers, including prostate cancer. Structure-based design approaches have led to the synthesis of derivatives that demonstrate selective inhibition of cancer cell proliferation .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values suggesting effectiveness against strains such as E. coli and Staphylococcus aureus. The presence of the nitro group enhances its activity by facilitating interactions with microbial targets .

Similar Compounds

A comparative analysis with similar compounds reveals the unique properties of this compound:

Compound NameBiological ActivityNotable Features
2-[Cyclopropyl-(4-nitro-phenyl)-amino]-ethanolModerate anticancer effectsLacks the benzyl group which may enhance stability
2-[Cyclopropyl-(4-nitro-benzyl)-amino]-propanolLower antimicrobial potencyPropanol group reduces overall reactivity
2-[Cyclopropyl-(4-nitro-benzyl)-amino]-butanolAntimicrobial activityButanol group may affect solubility

Case Studies

  • Prostate Cancer Therapeutics : A study demonstrated that derivatives of this compound displayed low nanomolar potency against prostate cancer cells, indicating their potential as effective therapeutic agents .
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against multiple bacterial strains, revealing MIC values that suggest strong antibacterial properties comparable to established antibiotics .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceutical agents.
  • Biochemical Probes : Due to its unique structural features, it serves as a potential biochemical probe in research settings.
  • Material Science : Its chemical properties are being investigated for developing new materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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